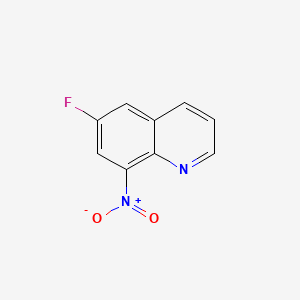

6-Fluoro-8-nitroquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSAYITYLRHGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187859 | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-26-0 | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 8 Nitroquinoline

Direct Synthesis Approaches

The formation of the 6-fluoro-8-nitroquinoline structure can be achieved by building the heterocyclic ring system from the ground up, using starting materials that already contain the required fluorine and nitro substituents, or by introducing these groups onto a quinoline (B57606) core in the final steps.

Skraup Synthesis and Modified Procedures for Fluoroquinolines

The Skraup synthesis is a classic and versatile method for constructing quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. google.com

While the archetypal Skraup reaction can be vigorous, modifications have been developed to improve control and yield. wikipedia.orggoogle.com For the synthesis of fluoroquinolines, substituted anilines are employed. For instance, a successful Skraup synthesis to produce 6-fluoro-8-quinolinol, a related precursor, starts from 2-amino-5-fluorophenol. fordham.edu More contemporary modifications include the use of microwave assistance, which can provide a more "green" and efficient route to various quinoline derivatives, including 6-fluoroquinoline, by using water as a solvent and reducing reaction times. rsc.orgresearchgate.net The Skraup reaction remains a cornerstone for synthesizing quinolines with substitution on the benzene (B151609) ring, as the starting anilines are often readily available. rsc.org

| Reaction Type | Typical Reagents | Conditions | Advantages/Notes | Reference |

|---|---|---|---|---|

| Classical Skraup | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | High Temperature | Versatile for many quinoline syntheses; can be violent. | wikipedia.org |

| Modified Skraup (Microwave-Assisted) | Aniline derivative, Glycerol, Sulfuric Acid | Microwave irradiation, Water as solvent | Faster, more environmentally friendly, improved yields for specific substrates like 6-fluoroquinoline. | rsc.orgresearchgate.net |

| Skraup for Fluoro-hydroxy-quinolines | 2-amino-5-fluorophenol, Glycerol | Standard Skraup conditions | Demonstrates the use of fluorinated anilines to produce the corresponding fluoroquinolines. | fordham.edu |

Preparation from Substituted Anilines (e.g., 2-nitro-4-fluoroaniline and diethyl ethoxymethylenemalonate)

A versatile method for synthesizing substituted quinolines involves the condensation of an aniline with a β-ketoester or a related malonic ester derivative, followed by thermal cyclization. A common strategy for producing 4-hydroxyquinoline-3-carboxylates involves reacting a substituted aniline with diethyl ethoxymethylenemalonate (DEEM).

While a direct synthesis of this compound from 2-nitro-4-fluoroaniline and DEEM is not explicitly detailed in the provided results, analogous reactions are well-established. For example, the cyclocondensation of 2-nitroaniline (B44862) with Meldrum's acid and trimethyl orthoformate is a known route to nitroquinoline derivatives. nih.gov The general pathway involves the initial formation of an enamine by the reaction of the aniline with the malonate derivative, followed by heat-induced cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation would be required to yield the final product. This approach is fundamental in the synthesis of many quinolone antibiotics. nih.gov

Synthesis via Nitration of Quinoline Derivatives

The introduction of a nitro group onto a pre-formed quinoline ring is a direct method to obtain nitroquinolines. The position of nitration is heavily influenced by the reaction conditions and the existing substituents on the quinoline scaffold.

Achieving regioselectivity in the nitration of quinolines is a significant challenge due to the complex electronic nature of the heterocyclic system. nih.govacs.org Under acidic nitrating conditions, the quinoline nitrogen is protonated, which deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, nitration typically occurs on the benzene ring, yielding a mixture of 5-nitro and 8-nitro isomers.

Recent advancements have led to highly regioselective methods. A practical protocol for the meta-nitration of pyridines and quinolines utilizes a dearomatization-rearomatization strategy, providing a pathway to selectively nitrate (B79036) the C3 or other meta positions under mild, catalyst-free conditions. nih.govacs.orgacs.org For achieving substitution at the C8 position, traditional methods often rely on controlling the reaction conditions, though separating the resulting isomers can be difficult. Theoretical studies, often in agreement with experimental results, have been used to predict the most likely positions of nitration based on the stability of the intermediate sigma complexes. researchgate.netresearchgate.net

The presence of substituents on the quinoline ring plays a crucial role in directing the position of incoming electrophiles like the nitronium ion (NO₂⁺). An electron-donating group on the benzene portion of the quinoline ring will activate it towards electrophilic substitution, while an electron-withdrawing group will deactivate it.

| Substituent | Position on Quinoline | Electronic Effect | Directing Influence | Reference |

|---|---|---|---|---|

| Protonated Nitrogen | N1 | Strongly Deactivating (Inductive) | Directs nitration to the benzene ring (positions 5 and 8 are common). | researchgate.net |

| Fluoro | C6 | Deactivating (Inductive), Activating (Resonance) | ortho, para-director (directs to positions 5 and 7). | rsc.orgutm.my |

| Amino (Protected) | - | Activating (Resonance) | Strong ortho, para-director. Protecting the group is crucial in acidic media. | researchgate.net |

Fluorination Reactions for Quinoline Scaffolds

Introducing a fluorine atom onto a quinoline scaffold is another key synthetic strategy. This is typically achieved via electrophilic or nucleophilic fluorination reactions. Given the target compound, one could envision starting with an 8-nitroquinoline (B147351) derivative and introducing the fluorine atom at the C6 position.

Electrophilic fluorinating agents, often referred to as "N-F" reagents, are commonly used to add fluorine to electron-rich aromatic rings. nih.gov Reagents like Selectfluor (a 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane salt) are powerful and can fluorinate a variety of nucleophiles, including aromatics. nih.gov The synthesis of such fluorinating agents, like nitrosyl fluoride (B91410) (NOF) and nitryl fluoride (NO₂F), can be accomplished by the direct fluorination of nitrogen oxides. osti.gov

Alternatively, nucleophilic aromatic substitution (SₙAr) can be employed if a suitable leaving group (like a chloro or bromo group) is present at the C6 position of the 8-nitroquinoline. The strong electron-withdrawing effect of the nitro group at the C8 position would activate the C6 position towards attack by a fluoride ion source.

Electrophilic Fluorination with N-Fluorobenzenesulfonimide (NFSI)

The introduction of a fluorine atom onto a quinoline ring can be achieved through electrophilic fluorination. N-Fluorobenzenesulfonimide (NFSI) is a widely used and commercially available electrophilic fluorinating agent known for its stability, safety, and selectivity. nih.govwikipedia.org While direct fluorination of the parent 8-nitroquinoline to yield this compound is not extensively detailed, the use of NFSI for the fluorination of quinoline derivatives is a well-established method. nih.govresearchgate.net For instance, attempts to fluorinate 8-nitroquinoline and its 6-bromo and 6-chloro analogues with electrophilic fluorinating agents like NFSI have been reported, although in some specific cases, no fluorination was observed. fordham.edu

The mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an SN2 or a single-electron transfer (SET) process. wikipedia.org The reactivity and regioselectivity of the fluorination can be influenced by the substrate, the catalyst, and the reaction conditions. For example, nickel-catalyzed fluorination of 8-amidoquinolines at the C5 position using NFSI has been demonstrated. nih.govresearchgate.net This highlights the potential for directed fluorination on the quinoline core.

Direct Fluorination Techniques and Selectivity

Direct fluorination of quinoline derivatives can be achieved through various methods, including electrochemical approaches and the use of elemental fluorine. researchgate.net Direct fluorination in acidic media can lead to selective electrophilic substitution. researchgate.net The regioselectivity of these reactions is a critical aspect, often influenced by the substituents already present on the quinoline ring. For instance, direct fluorination of some quinoline derivatives with elemental fluorine-iodine mixtures has been shown to yield 2-fluoro derivatives. rsc.org

The introduction of fluorine can significantly alter the electronic properties of the molecule, which is a key reason for the interest in fluorinated heterocycles. google.comnih.gov The selectivity of direct fluorination is a complex issue, with the position of fluorination being dependent on the specific reagents and reaction conditions employed. researchgate.netacs.org

Derivatization and Functionalization Strategies

Once this compound is synthesized, it serves as a versatile intermediate for further chemical modifications. The presence of the fluorine atom and the nitro group provides specific sites for derivatization.

Modifications at the C-7 Position

The C-7 position of the quinoline ring in derivatives of this compound is a common site for introducing new functionalities.

The C-7 position in some quinoline systems can be activated for nucleophilic aromatic substitution (SNAr). In the context of fluoroquinolones, the 8-nitro group can facilitate the addition of weak nucleophiles, such as amines, at the C-7 position. nih.gov This reaction is a straightforward method for introducing a variety of amine-containing appendages. nih.govmasterorganicchemistry.com The general procedure often involves heating the chloro-substituted quinoline with a primary amine in the presence of a base like sodium hydrogen carbonate. nih.gov This strategy has been used to synthesize a range of 7-amino-substituted quinolone derivatives. nih.gov The reactivity of unactivated fluoroarenes in SNAr reactions can also be enhanced using organic photoredox catalysis. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution at C-7 of a Related Quinolone

| Amine Nucleophile | Product |

| n-Butyl amine | 1-Cyclopropyl-6-fluoro-8-nitro-4-oxo-7-(butyl-amino)-1,4-dihydro-quinoline-3-carboxylic acid |

| p-Toluidine | 1-Cyclopropyl-6-fluoro-8-nitro-4-oxo-7-(p-tolylamino)-1,4-dihydroquinoline-3-carboxylic acid |

| p-Chloroaniline | 7-(4-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

This data is illustrative and based on the derivatization of a related 7-chloro-6-fluoro-8-nitroquinolone derivative. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves an organoboron compound (like a boronic acid or ester) and a halide or triflate. libretexts.org While specific examples of Suzuki-Miyaura reactions directly on this compound at the C-7 position are not prevalent in the provided search results, the methodology is broadly applicable to halo-substituted quinolines. nih.govnih.govrsc.org This reaction would typically require prior conversion of the C-7 position to a halide (e.g., bromide or iodide) to serve as the electrophilic partner in the coupling reaction. The use of potassium heteroaryltrifluoroborates as coupling partners has expanded the scope of this reaction. nih.gov

Table 2: General Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 (Aryl/Hetaryl Halide) | Reactant 2 (Organoboron Reagent) | Catalyst/Base | Product (Coupled Aryl/Hetaryl) |

| R-X (X = Br, I, OTf) | R'-B(OH)₂ or R'-BF₃K | Pd catalyst, Base (e.g., K₃PO₄, KOt-Bu) | R-R' |

This table represents the general scheme of a Suzuki-Miyaura reaction. libretexts.orgelsevierpure.com

Reduction of the Nitro Group to Aminoquinolines

The nitro group at the C-8 position of this compound is readily reduced to an amino group, yielding 8-amino-6-fluoroquinoline. fordham.edu This transformation is a crucial step in the synthesis of many biologically active quinoline derivatives. The reduction can be achieved using various reducing agents and catalytic systems. mdpi.comnih.govrsc.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or using reducing metals like iron in the presence of an acid such as acetic acid. fordham.educhemicalbook.com Another effective method involves the use of stannous chloride (SnCl₂). nih.gov The choice of reducing agent can be important to avoid unwanted side reactions and to ensure compatibility with other functional groups present in the molecule. mdpi.comnih.gov

Table 3: Methods for the Reduction of Nitroquinolines

| Reagent/Catalyst | Conditions | Product |

| Iron (Fe) / Acetic Acid | Heating/reflux in ethanol/water | 6-Bromo-8-aminoquinoline (from 6-bromo-8-nitroquinoline) chemicalbook.com |

| H₂ / Pd/C | - | 8-Amino-6-fluoroquinoline fordham.edu |

| Stannous Chloride (SnCl₂) | Mild conditions | Aminoquinolines nih.gov |

Substitutions and Cyclocondensation Reactions

The presence of a fluorine atom at the C-6 position and a nitro group at the C-8 position of the quinoline ring significantly influences its reactivity towards substitution and cyclocondensation reactions. The nitro group, being a strong electron-withdrawing group, activates the quinoline ring for nucleophilic attack. wikipedia.orgbyjus.com This is particularly true for positions ortho and para to the nitro group. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the fluorine atom is not the typical leaving group in nucleophilic aromatic substitution (SNAr) reactions. Instead, the focus is often on the substitution of other groups or hydrogen atoms on the ring, facilitated by the activating effect of the nitro group. For instance, in related nitroquinoline systems, the direct nucleophilic displacement of a hydrogen atom, known as Vicarious Nucleophilic Substitution (VNS), has been observed. nih.gov This reaction is particularly favorable at positions activated by the nitro group. nih.gov

While direct substitution of the fluorine at C-6 is not commonly reported, the 8-nitro group makes other positions on the quinoline nucleus susceptible to nucleophilic attack. For example, studies on 4-chloro-8-nitroquinoline (B1348196) have shown that the chlorine atom at the C-4 position, being activated by the C-8 nitro group, can be displaced by nucleophiles. nih.gov This suggests that if a suitable leaving group were present at a position activated by the nitro group in the this compound system, a similar SNAr reaction could be expected.

Furthermore, cyclocondensation reactions involving derivatives of this compound can lead to the formation of more complex heterocyclic systems. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of nitroquinolines suggests that functional groups introduced via substitution reactions could serve as handles for subsequent cyclization steps.

Introduction of Carboxylic Acid Functionalities

The introduction of a carboxylic acid group onto the this compound scaffold is a key transformation for creating derivatives with potential biological applications. nih.govwikipedia.org A common strategy involves the synthesis of a precursor that already contains the carboxylic acid functionality or a group that can be readily converted to it.

One established method involves the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This synthon is prepared through a multi-step process. Although the initial attempts to directly nitrate a fluoroquinolone nucleus to introduce the nitro group at C-8 were unsuccessful, alternative synthetic routes have been developed. nih.gov Once this key intermediate is obtained, the chlorine at the C-7 position can be displaced by various nucleophiles, demonstrating the activating effect of the 8-nitro group. nih.gov

The carboxylic acid group itself can be introduced through various synthetic methods, though specific examples for the direct carboxylation of this compound are not prevalent in the provided results. Generally, carboxylic acids can be synthesized through the oxidation of primary alcohols or aldehydes, or the hydrolysis of nitriles or esters. wikipedia.org In the context of quinoline chemistry, a carboxylic acid group can also be incorporated as part of a cyclization reaction, for instance, in the synthesis of quinoline-4-carboxylic acids.

The table below summarizes the key intermediate for introducing a carboxylic acid functionality in a related system.

| Compound Name | Structure | Application |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Synthon for the preparation of 8-nitrofluoroquinolone derivatives nih.gov |

Conjugation with Amino Acids

The conjugation of this compound with amino acids represents a strategy to potentially enhance its biological activity or create novel therapeutic agents. nih.govmdpi.com Amino acids can be attached to the quinoline core through various chemical linkages, most commonly by forming an amide bond with a carboxylic acid group on the quinoline or an amino group on a quinoline derivative.

In a study focused on creating new antibacterial agents, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was used as a starting material. nih.gov The chlorine at the C-7 position was substituted with various primary amines, including an α-amino acid, (±)-valine. nih.gov This reaction demonstrates the feasibility of directly coupling amino acids to the fluoroquinolone core, facilitated by the activating effect of the 8-nitro group.

The general procedure for such conjugations often involves reacting the quinoline derivative with the amino acid in the presence of a coupling agent or under conditions that promote nucleophilic aromatic substitution. The resulting conjugates combine the structural features of the fluoroquinolone with those of the amino acid, which can influence properties like solubility, cell permeability, and target interaction. nih.gov

The following table presents an example of an amino acid conjugated to a derivative of this compound.

| Quinolone Derivative | Amino Acid | Resulting Conjugate |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | (±)-Valine | (±)–7-(1-Carboxy-2-methylpropylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline -3-carboxylic acid nih.gov |

Reaction Mechanisms

Nucleophilic Aromatic Substitution Mechanisms in 8-Nitroquinolines

The presence of a nitro group at the 8-position of the quinoline ring plays a crucial role in facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgbyjus.com This is due to the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring towards attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The SNAr mechanism is the most significant pathway for nucleophilic substitution on such activated aromatic systems. wikipedia.org

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. wikipedia.orgmasterorganicchemistry.com This delocalization provides significant stabilization to the intermediate. For the stabilization to be effective, the nitro group must be positioned ortho or para to the site of nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Departure of the leaving group: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substitution product.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Another important reaction mechanism for nitroaromatic compounds is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH), also known as Vicarious Nucleophilic Substitution (VNS). nih.gov This reaction allows for the direct substitution of a hydrogen atom on the aromatic ring by a nucleophile, without the need for a pre-existing leaving group. nih.gov

The VNS reaction is particularly relevant for electron-deficient aromatic compounds like nitroquinolines. nih.gov The general mechanism involves the attack of a nucleophile (often a carbanion) on an electron-deficient position of the aromatic ring, typically ortho or para to the nitro group, to form a σH-adduct. nih.gov This is followed by the elimination of a hydrogen atom with the help of a base and an oxidizing agent (which can sometimes be the nitroaromatic compound itself).

In studies on various nitroquinoline derivatives, VNS reactions have been shown to occur, leading to the introduction of new substituents onto the quinoline ring. For instance, the amination of nitroquinolines with 9H-carbazole in the presence of a base led to the substitution of hydrogen at the C7 position of 8-nitroquinoline. nih.gov This highlights that even in the absence of a conventional leaving group, the activating effect of the nitro group can drive substitution reactions. It is important to note that VNS can sometimes compete with SNAr if a suitable leaving group is also present on the molecule. nih.gov

Catalytic Hydrogenation for Nitro Group Reduction

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up avenues for further functionalization. Catalytic hydrogenation is a widely used and efficient method for this purpose. commonorganicchemistry.comnih.govresearchgate.net

This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. commonorganicchemistry.comresearchgate.net Molecular hydrogen (H₂) is a common hydrogen source, but transfer hydrogenation using donors like 1,4-cyclohexadiene (B1204751) is also effective and can offer advantages in terms of safety and experimental setup. researchgate.net

The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and the hydrogen source onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to a nitroso, then a hydroxylamino, and finally an amino group.

A key advantage of catalytic hydrogenation is its chemoselectivity. It is often possible to selectively reduce the nitro group in the presence of other reducible functional groups. nih.govox.ac.ukchemrxiv.org For instance, Pt/C has been shown to be effective for the reduction of nitro groups without causing dehalogenation of aryl halides, which can be a concern with Pd/C. researchgate.net The reduction of this compound to 8-amino-6-fluoroquinoline has been reported as a key step in the synthesis of other derivatives. fordham.edu

The table below summarizes common catalysts and hydrogen sources for this transformation.

| Catalyst | Hydrogen Source | Selectivity |

| Palladium on carbon (Pd/C) | Molecular hydrogen (H₂) | High efficiency, but may cause dehalogenation commonorganicchemistry.comresearchgate.net |

| Platinum on carbon (Pt/C) | Molecular hydrogen (H₂), 1,4-cyclohexadiene | Good for substrates with labile halogens researchgate.net |

| Raney Nickel | Molecular hydrogen (H₂) | Alternative to Pd/C to avoid dehalogenation commonorganicchemistry.com |

| Iron (Fe) in acidic medium | - | Mild conditions, tolerates other reducible groups commonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | - | Mild conditions, tolerates other reducible groups commonorganicchemistry.com |

Pharmacological and Biological Research Applications of 6 Fluoro 8 Nitroquinoline and Its Derivatives

Antimicrobial Activities

Derivatives of 6-fluoro-8-nitroquinoline have been the subject of numerous studies to evaluate their efficacy against a wide range of microbial pathogens. The presence of the nitro group, an electron-withdrawing moiety, can enhance the antimicrobial properties of the quinoline (B57606) core, while the fluorine atom can improve factors such as metabolic stability and cell permeability.

Antibacterial Efficacy against Gram-Positive Bacteria

Research has demonstrated that derivatives of this compound exhibit notable activity against various Gram-positive bacteria. The introduction of different substituents, particularly at the C-7 position, has been a key strategy in developing potent antibacterial agents.

A significant body of research has focused on derivatives of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The substitution of the C-7 chloro group with various primary amines has yielded compounds with promising activity against Staphylococcus aureus. For instance, derivatives featuring p-toluidine, p-chloroaniline, and aniline (B41778) at the C-7 position have shown good efficacy, with Minimum Inhibitory Concentration (MIC) values in the range of approximately 2-5 µg/mL. nih.gov Further studies on these derivatives revealed that lipophilicity plays a crucial role, with more lipophilic groups tending to enhance the activity against Gram-positive strains. nih.govnih.gov For example, the introduction of a 7-ethoxy or a 7-n-butyl group resulted in significant activity against Gram-positive bacteria, with MIC values of approximately 0.58 µg/mL and 0.65 µg/mL, respectively. nih.gov

Another class of potent derivatives is the 7-aryl-6-fluoro-8-nitroquinolones. These compounds have demonstrated antibacterial activity superior to ciprofloxacin (B1669076) against both Bacillus subtilis and Staphylococcus aureus. nih.gov One particular derivative with a trisubstituted 7-aryl moiety was identified as exceptionally active, with MIC values ranging from a remarkable 0.00007 µg/mL to 0.015 µg/mL. nih.gov

While specific data on this compound derivatives against Enterococcus faecalis and Listeria monocytogenes is limited, related quinolone compounds have shown efficacy. For example, garenoxacin, a des-fluoro (6) quinolone, has demonstrated potent activity against both of these pathogens. nih.gov Similarly, nitroxoline (B368727), an 8-hydroxyquinoline (B1678124) derivative containing a nitro group, has shown inhibitory activity against Listeria monocytogenes. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 7-Aryl-6-fluoro-8-nitroquinolones | Bacillus subtilis | > Ciprofloxacin | nih.gov |

| 7-(p-Toluidine/p-Chloroaniline/Aniline)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Staphylococcus aureus | ~ 2-5 µg/mL | nih.gov |

| 7-Ethoxy-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Gram-positive bacteria | ~ 0.58 µg/mL | nih.gov |

| 7-n-Butyl-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Gram-positive bacteria | ~ 0.65 µg/mL | nih.gov |

| 7-Aryl-6-fluoro-8-nitroquinolone (trisubstituted aryl moiety) | Staphylococcus aureus | 0.00007 - 0.015 µg/mL | nih.gov |

Antibacterial Efficacy against Gram-Negative Bacteria

The activity of this compound derivatives extends to Gram-negative bacteria, although the structure-activity relationships can differ from those observed for Gram-positive organisms.

Studies on 7-substituted-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have shown that while lipophilic groups favor activity against Gram-positive bacteria, more hydrophilic groups tend to support activity against Gram-negative bacteria like Escherichia coli. nih.gov For instance, the parent synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibited an MIC of approximately 4.7 µg/mL against E. coli. nih.gov

The class of 7-aryl-6-fluoro-8-nitroquinolones has also been evaluated against Gram-negative pathogens, showing activity against Haemophilus influenzae that is superior to ciprofloxacin. nih.gov

While direct data for this compound derivatives against Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae is not extensively available in the reviewed literature, related compounds offer some insights. For example, nitroxoline has demonstrated activity against P. aeruginosa. nih.gov The challenge of treating infections caused by multidrug-resistant strains of A. baumannii has led to the exploration of various compounds, including phenothiazine (B1677639) derivatives, which have shown inhibitory effects. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Escherichia coli | ~ 4.7 µg/mL | nih.gov |

| 7-Aryl-6-fluoro-8-nitroquinolones | Haemophilus influenzae | > Ciprofloxacin | nih.gov |

Anti-tubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, and the development of new anti-tubercular agents is a priority. The quinolone scaffold, particularly fluoroquinolones, is a well-established class of anti-TB drugs. The incorporation of a nitro group, as seen in this compound derivatives, has been explored as a strategy to enhance anti-mycobacterial potency.

Fluoroquinolone derivatives are recognized as important second-line agents for the treatment of tuberculosis. nih.gov Research into novel arylated quinoline carboxylic acids has identified compounds with activity against both replicating and non-replicating M. tuberculosis. mdpi.com While this particular study did not focus specifically on this compound, it did investigate derivatives with nitro group substitutions, with a 6-nitro derivative showing poor potency. mdpi.com However, other studies have highlighted the potential of nitro-containing quinolones. For instance, a series of 6-nitroquinolone-3-carboxamide derivatives were synthesized and evaluated, with some compounds exhibiting significant anti-tubercular activity. amazonaws.com

Antifungal Properties

The investigation of quinoline derivatives has also extended into the realm of antifungal research, with some compounds showing promising activity against various fungal pathogens.

While specific studies on the antifungal activity of this compound against Candida species are not prominent in the available literature, related quinoline structures have demonstrated efficacy. Halogenated quinolines have been reported to inhibit the growth of Candida albicans. nih.gov Furthermore, 6-hydroxycinnolines, which share a bicyclic heterocyclic core with quinolines, have shown potent antifungal activity against Candida species. nih.gov The screening of various edible flowers has also identified extracts containing phenolic compounds with inhibitory activity against Candida albicans and Candida tropicalis. mdpi.com

Infections by Cryptococcus neoformans and Aspergillus fumigatus can be life-threatening, particularly in immunocompromised individuals. Research into novel antifungal agents is critical. Halogenated quinoline analogues have been shown to be effective against Cryptococcus neoformans, with 16 different analogues inhibiting its growth at MICs ranging from 50 to 780 nM. nih.gov Some of these analogues were also capable of eradicating mature biofilms of both C. albicans and C. neoformans. nih.gov

In the context of Aspergillus fumigatus, certain fluoroquinolone compounds have been found to potentiate the antifungal activity of echinocandins, a class of antifungal drugs. nih.gov Additionally, 5,8-quinazolinediones, which are structurally related to quinolones, have been synthesized and tested for their in vitro antifungal activities against Aspergillus niger, with many exhibiting potent effects. nih.gov

Table 3: Antifungal Activity of Related Quinolone Derivatives

| Derivative Class | Fungal Pathogen | Reported Activity | Reference |

|---|---|---|---|

| Halogenated Quinolines | Candida albicans | MIC of 100 nM for 4 analogues | nih.gov |

| Halogenated Quinolines | Cryptococcus neoformans | MICs of 50-780 nM for 16 analogues | nih.gov |

| 5,8-Quinazolinediones | Aspergillus niger | Potent antifungal activity | nih.gov |

| Fluoroquinolones | Aspergillus fumigatus | Potentiate echinocandin activity | nih.gov |

Mechanism of Antimicrobial Action (e.g., DNA gyrase and topoisomerase IV inhibition)

Quinolone compounds are well-established antibacterial agents that exert their bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. researchgate.netmdpi.comnih.gov These type II topoisomerase enzymes are crucial for bacterial DNA replication, transcription, and repair. researchgate.net They work by creating transient double-stranded breaks in the DNA, allowing for the passage of another DNA segment through the break, and then resealing it. researchgate.net This process is vital for relieving topological stress in the bacterial chromosome.

Fluoroquinolones, a class of quinolones characterized by a fluorine atom at position 6, bind to the complex formed between the DNA and these enzymes. mdpi.comnih.gov This binding stabilizes the cleavage complex, effectively trapping the enzyme on the DNA and preventing the re-ligation of the DNA strands. nih.govnih.gov The accumulation of these stalled complexes obstructs the progression of the DNA replication fork, leading to the generation of lethal double-stranded DNA breaks and ultimately bacterial cell death. nih.gov

Anticancer and Cytotoxicity Studies

The quinoline scaffold, including this compound derivatives, has been a fertile ground for the discovery of new anticancer agents. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through diverse mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation.

Derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human and rodent cancer cell lines. Studies have shown that the antiproliferative activity of these compounds is significant, with some derivatives exhibiting potent growth inhibitory effects.

For example, various quinoline derivatives have demonstrated antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines. nih.gov In a specific study, novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones were synthesized and tested against HeLa cells. nih.gov One of the compounds in this series was identified as the most potent, with an IC50 value of 18.8 μM, indicating its potential as an anticancer agent. nih.gov While specific data for B16 melanoma cells is less prevalent in the direct context of this compound, the broad-spectrum antiproliferative activity observed against other cell lines suggests potential efficacy.

Interactive Table: Cytotoxicity of Quinoline Derivatives

| Compound Class | Cell Line | Activity | Reference |

| Quinoline Derivatives | C6, HeLa, HT29 | Antiproliferative | nih.gov |

| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones | HeLa | IC50 = 18.8 μM | nih.gov |

| 5-fluoro-2'-deoxyuridine (in combination) | HT-29 | More than additive cytotoxicity | nih.gov |

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, a form of programmed cell death. Research has shown that derivatives of 8-nitroquinoline (B147351) can trigger this process in cancer cells, often involving the activation of a cascade of enzymes known as caspases.

One study on novel 8-nitro quinoline-thiosemicarbazone analogues demonstrated that these compounds induce apoptosis through a mitochondrial-mediated pathway. researchgate.net The study's findings indicated that the cell death was induced by the activation of a caspase-3 dependent intrinsic apoptotic signaling pathway. researchgate.netnih.gov Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govmdpi.com

Furthermore, other quinoline derivatives have been shown to activate both initiator and effector caspases. For instance, the quinoline derivative PQ1 was found to induce apoptosis in breast cancer cells by activating both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway). mdpi.com The activation of caspase-8 is a critical step in the extrinsic apoptotic pathway, which is initiated by external death signals. nih.gov The activation of these initiator caspases subsequently leads to the activation of executioner caspases like caspase-3, culminating in cell death. nih.govmdpi.com These findings suggest that this compound derivatives may similarly induce apoptosis through the activation of these critical caspase pathways.

Beyond inducing acute cytotoxicity, this compound derivatives have demonstrated significant antiproliferative activity, meaning they can inhibit the growth and division of cancer cells. This cytostatic effect is a crucial aspect of cancer chemotherapy.

Research has established that a scaffold based on 7-haloaniline-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses good antiproliferative activity. nih.gov Further studies on novel lipophilic fluoroquinolones derived from this scaffold showed excellent antiproliferative activity against a panel of colorectal cancer cell lines, as well as MCF7 (breast cancer), T47D (breast cancer), and PANC1 (pancreatic cancer) cell lines, with IC50 values often below 100 μM. nih.gov The antiproliferative effects of various other quinoline derivatives against C6, HeLa, and HT29 cancer cell lines have also been documented. nih.gov

The anticancer activity of this compound derivatives is rooted in their ability to interact with specific molecular targets within cancer-related signaling pathways. Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective drugs.

Molecular docking studies with novel 8-nitro quinoline-thiosemicarbazone analogues have suggested a binding affinity for estrogen receptor alpha. researchgate.net This receptor is a key player in the development and progression of certain types of breast cancer, making it a significant therapeutic target. The ability of these compounds to interact with such a target highlights a potential mechanism for their anticancer effects.

Furthermore, the general class of quinoline derivatives has been shown to modulate various signaling pathways critical for cancer cell survival and proliferation. These can include pathways regulated by NF-κB, MAPK/ERK, and STAT signaling. While direct evidence for this compound is still emerging, the established activities of related compounds suggest that its derivatives likely exert their anticancer effects by interfering with one or more of these crucial cancer pathways.

Antiparasitic and Antimalarial Activities

The quinoline core is historically significant in the field of antiparasitic chemotherapy, with quinine (B1679958) being one of the oldest and most well-known antimalarial drugs. Modern research continues to explore quinoline derivatives, including those with the 6-fluoro-8-nitro substitution pattern, for their potential against a range of parasitic diseases.

Derivatives of 8-aminoquinoline (B160924) have a known history of antimalarial activity, particularly against the latent liver stages of Plasmodium vivax. nih.gov The mechanism of action for quinoline-based antimalarials can involve the inhibition of parasite growth and glycolysis through the inactivation of key enzymes. nih.gov The introduction of a nitro group, as seen in this compound, can influence the electronic properties of the molecule and potentially enhance its antiparasitic activity. For instance, quinazoline (B50416) nitro-derivatives have been investigated as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease.

Furthermore, metal complexes of 8-aminoquinoline-uracil derivatives have demonstrated fair antimalarial activities. nih.gov The antimalarial effect of 8-aminoquinoline itself is thought to be mediated by its metabolite, a quinoneimine, which generates oxidative stress in infected red blood cells. nih.gov While direct studies on the antiparasitic and antimalarial activities of this compound are not as extensively documented as its other biological effects, the known activities of related nitro- and fluoro-substituted quinolines provide a strong rationale for its investigation in this therapeutic area.

Activity against Trypanosoma brucei and Trypanosoma cruzi

Kinetoplastid parasites, including Trypanosoma brucei (the causative agent of human African trypanosomiasis) and Trypanosoma cruzi (the causative agent of Chagas disease), pose a significant global health burden. The search for novel, effective, and safe therapeutic agents against these protozoan parasites is a continuous effort. In this context, derivatives of 8-nitroquinoline have shown promising trypanocidal activity.

A study focused on the pharmacomodulation of the 8-nitroquinolin-2(1H)-one scaffold at position 6 revealed potent and selective antitrypanosomal activity. While this study did not specifically use a 6-fluoro substituent, it investigated derivatives with other halogens, such as bromine, at the same position. A 6-bromo-substituted derivative, in particular, demonstrated significant in vitro activity against both T. b. brucei trypomastigotes and T. cruzi amastigotes. acs.org The potent activity of these derivatives underscores the potential of manipulating the 6-position of the 8-nitroquinoline core to develop effective antitrypanosomal agents. The electronic properties of a fluorine atom at this position could similarly enhance activity, warranting further investigation into this compound derivatives.

Table 1: In Vitro Activity of a 6-Bromo-8-nitroquinolin-2(1H)-one Derivative Against Trypanosoma Species

| Parasite Species | Form | EC₅₀ (nM) |

| Trypanosoma brucei brucei | Trypomastigote | 12 |

| Trypanosoma cruzi | Amastigote | 500 |

Data sourced from a study on 6-substituted 8-nitroquinolin-2(1H)-one derivatives. acs.org

Activity against Leishmania infantum

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is another neglected tropical disease with a spectrum of clinical manifestations. Visceral leishmaniasis, caused by species such as Leishmania infantum and Leishmania donovani, is the most severe form. The 8-aminoquinoline analogue, sitamaquine, has undergone clinical trials for visceral leishmaniasis, highlighting the potential of the quinoline scaffold in antileishmanial drug discovery. nih.gov

Research into 8-nitroquinolin-2(1H)-one derivatives has also extended to their activity against Leishmania infantum. acs.org The same study that identified potent antitrypanosomal compounds also evaluated these derivatives for their antileishmanial properties. acs.org The investigation into substitutions at the 6-position of the 8-nitroquinolin-2(1H)-one pharmacophore suggests that this position is a key site for modulating antiprotozoal activity. acs.org Although specific data for a 6-fluoro derivative was not presented, the promising results with other substituents at this position strongly suggest that this compound derivatives could exhibit significant activity against L. infantum. acs.org Further studies have also demonstrated the efficacy of 8-hydroxyquinoline against various Leishmania species, reinforcing the therapeutic potential of quinoline-based compounds in treating leishmaniasis. mdpi.com

Antimalarial Efficacy of Quinoline Derivatives

The quinoline core is historically significant in the fight against malaria, with quinine being one of the earliest and most well-known antimalarial drugs. Since then, numerous synthetic quinoline derivatives have been developed. The search for new antimalarial agents remains a priority due to the emergence of drug-resistant strains of Plasmodium falciparum.

Research into novel quinoline derivatives continues to yield promising candidates. For instance, the introduction of a fluorine atom at the C-6 position of styrylquinoline derivatives has been shown to enhance antiplasmodial activity compared to their methoxylated counterparts. nih.gov This highlights the potential positive impact of fluorine substitution on the antimalarial efficacy of quinoline-based compounds. Furthermore, 8-aminoquinoline derivatives have been investigated for their ability to overcome drug resistance and for their activity against different life cycle stages of the malaria parasite. nih.gov While direct studies on the antimalarial efficacy of this compound are not widely available, the established importance of the quinoline scaffold and the beneficial effects of fluorine substitution in related compounds suggest that it could be a valuable pharmacophore for the development of new antimalarial drugs. nih.govnih.gov

Immunomodulatory Properties

Modulation of Cytokine Release (e.g., TH1, TH2, TH17) from Macrophages

The immune system plays a critical role in combating infections and in the pathogenesis of various diseases. The ability to modulate immune responses is a key therapeutic strategy. A derivative of this compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), has been shown to possess significant immunomodulatory properties. nih.gov

In vitro studies have demonstrated that 6FN can effectively induce the release of a range of cytokines from RAW 264.7 macrophage cells. nih.gov This includes pro- and anti-inflammatory cytokines associated with T helper 1 (TH1), T helper 2 (TH2), and T helper 17 (TH17) responses. nih.gov The induction of these cytokines, which have anti-cancer and anti-infection activities, was observed even at low concentrations of the compound. nih.gov This suggests that derivatives of this compound could have potential applications in conditions where modulation of the immune response is beneficial, such as in infectious diseases and oncology.

Table 2: Immunomodulatory Effect of Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN)

| Cell Line | Effect | Cytokine Profile |

| RAW 264.7 Macrophages | Induction of cytokine release | TH1, TH2, and TH17 |

Data based on in vitro studies of 6FN. nih.gov

Potential Applications as Metal Ion Regulators for Neurodegenerative Diseases

The dysregulation of metal ion homeostasis, particularly of copper and zinc, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. This has led to the investigation of metal chelators as potential therapeutic agents.

Chelating Properties and Specificity for Metal Ions (e.g., Copper, Zinc)

The 8-hydroxyquinoline scaffold is a well-known metal chelator, capable of forming stable complexes with various metal ions. nih.gov This chelating ability is central to many of its biological activities. nih.gov Derivatives of 8-hydroxyquinoline have been explored for their potential to modulate the metal-ion-induced aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov

While this compound itself is not an 8-hydroxyquinoline, the quinoline core provides a framework for metal chelation. The electronic and steric properties imparted by the fluoro and nitro groups could influence the chelating ability and specificity of its derivatives. Fluoroquinolones, a class of antibiotics that includes derivatives of this compound, are known to exert their antibacterial action through metal chelation, targeting bacterial enzymes that require metal cofactors. nih.gov This inherent chelating capacity of the quinoline nucleus suggests that derivatives of this compound could be designed to act as metal ion regulators. Further research is needed to explore the specific metal chelating properties of this compound derivatives and their potential to interact with metal ions like copper and zinc in the context of neurodegenerative disorders.

Implications for Alzheimer's and Parkinson's Diseases

The quinoline scaffold, a bicyclic aromatic heterocycle, is a prominent structure in medicinal chemistry, forming the basis for numerous therapeutic agents. The introduction of specific functional groups, such as fluorine and nitro moieties, can significantly modulate the physicochemical and biological properties of the parent molecule. In the context of neurodegenerative disorders, derivatives of this compound are explored for their potential to interact with key pathological targets in Alzheimer's and Parkinson's diseases. Research into this class of compounds leverages multi-target-directed ligand (MTDL) strategies, aiming to simultaneously address the complex and interconnected pathological cascades of these diseases.

Alzheimer's Disease (AD)

AD is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.gov These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Another key aspect of AD pathology is the deficit in the neurotransmitter acetylcholine (B1216132), which has led to the development of cholinesterase inhibitors. nih.gov Quinoline derivatives have been extensively investigated for their ability to target these core features of AD.

Cholinesterase Inhibition

A primary strategy in symptomatic AD treatment is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The quinoline structure is a key component in many potent cholinesterase inhibitors. By modifying the quinoline core, researchers have developed dual-binding inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The PAS is also implicated in the aggregation of Aβ peptides, making dual-binding inhibitors particularly promising. nih.gov

For instance, a series of quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were synthesized and evaluated for their AChE inhibitory activity. Several of these compounds demonstrated potent inhibition of both human and electric eel AChE (eeAChE). nih.gov

Interactive Table: AChE Inhibition by Quinolinone Derivatives

| Compound | eeAChE IC₅₀ (µM) | hAChE IC₅₀ (µM) |

| 4c | 0.22 | 0.16 |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. Data sourced from nih.gov.

Modulation of Amyloid-β Aggregation

The aggregation of the Aβ peptide is a central event in AD pathogenesis. nih.gov Quinoline-based compounds have been designed to interfere with this process. They can inhibit both self-induced Aβ aggregation and the aggregation promoted by AChE. nih.gov Studies on 8-aminoquinoline-melatonin hybrids showed that certain derivatives could effectively inhibit self-induced Aβ aggregation. nih.gov

Similarly, quinolinone-dithiocarbamate derivatives have demonstrated efficacy in preventing both self-induced and AChE-induced Aβ aggregation. Compound 4c from this series was not only a potent AChE inhibitor but also significantly reduced Aβ aggregation. nih.gov

Interactive Table: Inhibition of Aβ Aggregation by Quinolinone Derivative 4c

| Aggregation Type | Concentration | Inhibition (%) |

| Self-induced Aβ Aggregation | 25 µM | 30.67% |

| AChE-induced Aβ Aggregation | 100 µM | 29.02% |

Data sourced from nih.gov.

Targeting Tau Pathology

The hyperphosphorylation and aggregation of the tau protein into NFTs is another hallmark of AD. nih.govnih.gov Developing ligands that can bind to and facilitate the detection of or inhibit the aggregation of tau is a key therapeutic goal. Researchers have identified quinoline derivatives that bind to tau tangles with high affinity, sometimes with greater selectivity for tau over Aβ fibrils. nih.gov For example, [¹⁸F]THK523, a derivative of 2-phenylquinoline, was developed for imaging tau pathology in the brain. nih.gov

Metal Chelation

The dysregulation of metal ions, particularly copper (Cu), zinc (Zn), and iron (Fe), is linked to AD pathogenesis, as these ions can promote Aβ aggregation. nih.govamegroups.org The 8-hydroxyquinoline scaffold is a well-established metal ion chelator. nih.gov Derivatives like PBT-2, a second-generation 8-hydroxyquinoline drug, have been shown to reduce Aβ₄₂ levels in the cerebrospinal fluid of animal models by modulating metal ion homeostasis. amegroups.org

Parkinson's Disease (PD)

PD is the second most common neurodegenerative disorder, primarily characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov Pathologically, PD is defined by the presence of intracellular proteinaceous inclusions known as Lewy bodies, which are mainly composed of aggregated α-synuclein protein. bohrium.comnih.gov Therapeutic strategies often focus on restoring dopaminergic function, preventing α-synuclein aggregation, and protecting neurons from oxidative stress.

Inhibition of α-Synuclein Aggregation

The misfolding and aggregation of α-synuclein are central to the pathology of PD and other synucleinopathies. bohrium.comnih.gov Preventing this aggregation is a major therapeutic avenue. While direct studies on this compound are limited, related quinone structures have shown promise. Naphthoquinone derivatives, for example, have been found to inhibit the aggregation of α-synuclein. mdpi.com Computational studies have also identified pyrroloquinoline as a potential inhibitor of α-synuclein plaque formation. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Inhibiting the enzyme MAO-B increases the levels of dopamine (B1211576) in the brain, which is beneficial for treating PD symptoms. It also reduces the production of reactive oxygen species, conferring neuroprotection. nih.gov Quinolylnitrones, derived from the 8-hydroxyquinoline core, have been identified as potent inhibitors of human MAO-B (hMAO-B). nih.gov One such compound, QN 19 , demonstrated significant inhibitory activity against hMAO-B. nih.gov

Interactive Table: hMAO-B Inhibition by Quinolylnitrone 19

| Compound | hMAO-B IC₅₀ (µM) |

| QN 19 | 4.46 |

IC₅₀ value represents the concentration required to inhibit 50% of the enzyme's activity. Data sourced from nih.gov.

Neuroprotection and Antioxidant Activity

Oxidative stress is a significant contributor to neuronal damage in both AD and PD. nih.gov The quinoline scaffold is a versatile base for developing compounds with neuroprotective properties. For instance, certain quinoxaline (B1680401) derivatives have been shown to protect dopaminergic neurons in cellular models of PD. nih.gov Furthermore, the antioxidant potential of various naphthoquinone derivatives has been well-documented, which is relevant for mitigating the oxidative damage common in neurodegenerative diseases. mdpi.com

Advanced Spectroscopic and Computational Investigations of 6 Fluoro 8 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in characterizing the structure of 6-Fluoro-8-nitroquinoline.

Detailed analysis of the ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. The carbon attached to the fluorine atom (C-6) exhibits a characteristic splitting pattern due to carbon-fluorine coupling, with a large coupling constant (¹JCF) of 248.3 Hz, appearing at a chemical shift of 157.5 ppm. fordham.edu Other notable signals in the ¹³C NMR spectrum include C-2 at 152.2 ppm, C-8 at 148.6 ppm, and C-4 at 136.1 ppm. fordham.edu

Interactive Table: ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) |

|---|---|---|

| C-6 | 157.5 | 248.3 |

| C-2 | 152.2 | 2.3 |

| C-8 | 148.6 | 10.3 |

| C-4 | 136.1 | 5.2 |

| C-8a | 135.7 | 1.4 |

| C-4a | 129.2 | 10.4 |

| C-3 | 124.0 | <1 |

| C-5 | 115.2 | 21.7 |

Data sourced from DMSO-d6 solvent. fordham.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering valuable information about its functional groups. For quinoline (B57606) derivatives, characteristic absorption bands are observed that correspond to the vibrations of the quinoline ring and its substituents.

For instance, in the IR spectrum of the related compound 5,8-quinolinedione, strong bands between 1668–1582 cm⁻¹ are attributed to C=C stretching vibrations of the quinoline ring. mdpi.com The absorption peaks in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹ are assigned to C-C and C-H stretching vibrations of the quinoline and dione (B5365651) rings, respectively. mdpi.com The deformation vibrations of C-H and C-C groups are observed in the 1106–969 cm⁻¹ range. mdpi.com While a specific IR spectrum for this compound is not provided, the presence of the nitro group would be expected to show strong characteristic absorptions, typically in the regions of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structural elucidation. The molecular weight of this compound is 192.15 g/mol . nih.gov

In the mass spectrum of the parent compound, quinoline, a primary dissociation product is the C₈H₆˙⁺ fragment ion, formed by the loss of HCN. rsc.org For nitro-substituted quinolines, such as 6-nitroquinoline, the mass spectrum shows a prominent molecular ion peak. nih.gov The fragmentation pattern of this compound would be expected to involve the loss of the nitro group (NO₂) and potentially the fluorine atom, leading to characteristic fragment ions that can be analyzed to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light by quinoline and its derivatives is influenced by the nature and position of substituents on the quinoline ring.

Studies on various quinoline derivatives have shown that their absorption spectra typically fall within the range of 280 to 510 nm. researchgate.net For example, computational studies on 6-aminoquinoline (B144246) predict absorption maxima between 327 nm and 340 nm, depending on the solvent. researchgate.net The introduction of a nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of this compound compared to unsubstituted quinoline.

Computational Chemistry and Quantum Chemical Processes

Computational methods, particularly those based on quantum chemistry, have become indispensable for understanding the electronic structure, properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, have been employed to predict various properties of heterocyclic compounds. nih.gov These calculations can provide insights into molecular geometries, heats of formation, and bond dissociation energies. nih.gov For a series of tunable quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level have been used to determine properties such as electrophilicity index, electronegativity, chemical potential, and chemical hardness. rsc.org

Theoretical and Spectroscopic Studies of Tautomeric Forms

Tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms, is a relevant consideration for certain quinoline derivatives. While the provided information does not specifically detail tautomeric forms for this compound itself, theoretical and spectroscopic studies are the primary methods for investigating such phenomena. Computational methods like DFT can be used to calculate the relative energies of different tautomers, predicting their stability and equilibrium populations. Spectroscopic techniques such as NMR and UV-Vis can then be used to experimentally verify the presence of different tautomeric forms in solution.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for forecasting the binding affinity and mode of action of a novel compound with a biological target.

DNA Gyrase

Bacterial DNA gyrase is a well-established target for quinolone antibacterials. nih.gov This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govnih.gov Fluoroquinolones interrupt this process by stabilizing a transient intermediate state, leading to DNA strand breakage and bacterial cell death. nih.gov

Computational docking studies of other quinolone derivatives against E. coli DNA gyrase (PDB ID: 2XKK) and M. tuberculosis DNA gyrase (PDB ID: 5BTC) have quantified the binding interactions. nih.govnih.gov These studies typically report binding energies and identify specific hydrogen bonds and hydrophobic interactions that stabilize the drug-enzyme complex.

Table 1: Illustrative Molecular Docking Data for Quinolone Analogs against DNA Gyrase (Note: This table is illustrative and based on data for related compounds, not this compound)

| Compound Class | Target Organism/PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 7-Aryl-8-nitroquinolones | S. aureus | Data not specified | Not specified |

| 7-Thiazoxime quinolones | MRSA (PDB ID: 3U2K) | Data not specified | DNA, GyrB, femB genes |

Lanosterol (B1674476) 14α-demethylase

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov It is the primary target for azole antifungal drugs. nih.govresearchgate.net These drugs inhibit the enzyme by coordinating with the heme iron atom in the active site, thus blocking sterol production and disrupting fungal cell membrane integrity. nih.gov

There is no published research on the molecular docking of this compound with lanosterol 14α-demethylase. However, the general principles of docking with this enzyme are well-understood from studies with other inhibitors. A typical docking study would involve preparing the crystal structure of lanosterol 14α-demethylase (e.g., PDB ID: 3LD6 for human CYP51 or 5FRB for fungal CYP51) and computationally placing this compound into the active site. biointerfaceresearch.commdpi.com The simulation would calculate the binding energy and identify potential interactions between the compound and the enzyme. Key interactions would likely involve the quinoline ring system and the heme group, as well as surrounding amino acid residues. nih.gov The fluorine and nitro groups would be analyzed for their potential to form hydrogen bonds or other electrostatic interactions, which could enhance binding affinity.

Table 2: Illustrative Molecular Docking Data for Antifungal Compounds against Lanosterol 14α-demethylase (Note: This table is illustrative and based on data for known inhibitors, not this compound)

| Compound | Target Organism/PDB ID | Binding Affinity (IC50) | Key Interactions |

|---|---|---|---|

| Ketoconazole | Candida albicans | < 25 µM | Heme coordination, hydrophobic interactions |

| Luteolin 7,3′-disulfate | Human (PDB ID: 3LD6) | > 25 µM | Not specified |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgrsc.org The basic principle involves the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. The resulting spectrum provides information about the structure and environment of the paramagnetic species. rsc.org

For a molecule like this compound, the nitro group (-NO2) is of particular interest for EPR studies. Nitroaromatic compounds can be reduced to form nitro anion radicals, which are paramagnetic. This reduction can occur electrochemically or through chemical or biological processes. wikipedia.org EPR spectroscopy would be a powerful tool to study the formation and characteristics of the 6-fluoro-8-nitroquinolinyl radical.

An EPR spectrum of this radical would be characterized by its g-value and hyperfine splitting constants. The g-value is a dimensionless constant that is characteristic of the radical. The hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei, in this case, the nitrogen atom of the nitro group and potentially the fluorine atom and protons on the quinoline ring. The resulting splitting pattern provides detailed information about the electronic structure and the distribution of the unpaired electron within the molecule.

While no specific EPR studies on this compound have been reported, EPR has been used to study other nitro-containing compounds and quinoline derivatives. researchgate.net For example, EPR has been used to detect semiquinone radicals in natural product extracts and to study the redox properties of various molecules. Such studies provide a framework for how EPR could be applied to investigate the radical chemistry of this compound, which could be relevant to its potential mechanisms of action or toxicity.

Table 3: Spectroscopic Parameters from a Hypothetical EPR Study of a this compound Radical Anion (Note: This table is hypothetical as no experimental data exists for this specific compound)

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-value | ~2.004 | Characteristic of a nitroaromatic radical |

| Hyperfine Coupling Constant (aN) | ~10-14 G | Interaction with the nitrogen nucleus of the NO2 group |

| Hyperfine Coupling Constant (aF) | ~1-3 G | Interaction with the fluorine nucleus |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The antimicrobial profile of the 6-fluoro-8-nitroquinoline scaffold is significantly modulated by the nature and position of its substituents. The interplay between the fluorine atom, the nitro group, and various moieties at other positions, particularly C-7, dictates the compound's potency and spectrum of activity.

The nitro group (–NO₂) is a strong electron-withdrawing group whose position on the quinoline (B57606) ring profoundly influences the molecule's chemical properties and biological activity. nih.govnih.gov Its presence affects the electronic distribution within the aromatic system, which can enhance interactions with biological targets. nih.gov In the context of this compound derivatives, the placement of the nitro group at the C-8 position has been shown to be synthetically advantageous. Specifically, the 8-nitro group facilitates the nucleophilic aromatic substitution of leaving groups, such as chlorine, at the C-7 position. nih.gov This enhanced reactivity allows for the straightforward introduction of diverse amine-containing substituents at C-7, which is a key site for modifying antimicrobial efficacy. nih.gov

The introduction of a fluorine atom into the quinoline nucleus, particularly at the C-6 position, represents a landmark advancement in the development of quinolone antibiotics. nih.gov This substitution is a defining feature of the highly successful fluoroquinolone class of antibacterials. The fluorine atom at C-6 confers broad and potent antimicrobial activity against both Gram-negative and, to a lesser extent, Gram-positive bacteria. nih.gov

The high electronegativity and small size of the fluorine atom significantly alter the molecule's properties. mdpi.com It can enhance metabolic stability, increase lipophilicity, and improve cell penetration. mdpi.comwikipedia.org In the context of the drug's mechanism of action, the C-6 fluorine substituent is part of a key hydrogen-bonding domain, along with the C-3 carboxyl and C-4 keto groups, that is believed to be involved in binding to the bacterial DNA-gyrase complex. nih.govasm.org The incorporation of fluorine can lead to more potent inhibition of target enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. nih.gov

The substituent at the C-7 position of the fluoroquinolone core is a primary determinant of both the potency and the target preference of the antibacterial agent. nih.govasm.orgnih.gov Research on 8-nitrofluoroquinolones has demonstrated that modifications at this position are critical for optimizing antimicrobial efficacy.

In one study, the synthon 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was used to create a series of derivatives by introducing various primary amine appendages at the C-7 position. nih.gov The results showed that derivatives with more lipophilic groups, such as p-toluidine, p-chloroaniline, and aniline (B41778), exhibited good activity against the Gram-positive bacterium Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.gov

Another study explored the synthesis of 7-aryl-6-fluoro-8-nitroquinolones via a Suzuki-Miyaura reaction. nih.gov All the synthesized compounds in this series demonstrated antibacterial activity higher than the reference drug ciprofloxacin (B1669076) against Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Haemophilus influenzae (Gram-negative). nih.gov The most active compound featured a trisubstituted 7-aryl moiety and displayed exceptionally low MIC values, ranging from 0.00007 µg/mL to 0.015 µg/mL. nih.gov These findings underscore that bulky and lipophilic substituents at C-7 can dramatically enhance the antibacterial power of the 8-nitrofluoroquinolone scaffold. nih.govnih.gov

Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical physicochemical parameter that influences a drug's absorption, distribution, and interaction with biological membranes. For 8-nitrofluoroquinolone derivatives, a clear trend has been observed where more lipophilic groups enhance activity, particularly against Gram-positive strains like S. aureus. nih.gov This suggests that increased lipophilicity may facilitate the compound's passage through the lipid-rich cell wall of Gram-positive bacteria, leading to higher intracellular concentrations and greater efficacy.

Studies on other lipophilic fluoroquinolone derivatives have further substantiated this relationship. By adding diaminoalkyl side chains at the C-7 position, researchers have created lipophilic compounds with potent activity. nih.gov The increased lipophilicity can also lead to different interactions with the bacterial membrane, potentially altering membrane packing and contributing to a dual mechanism of action that involves both enzyme inhibition and disruption of the cell membrane. researchgate.netnih.gov

Correlations between Molecular Structure and Pharmacological Profiles

The pharmacological profile of this compound derivatives is a direct consequence of their molecular architecture. The core mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation of the DNA strands, leading to a cascade of events that culminates in bacterial cell death. nih.govptfarm.pl

The key structural features responsible for this activity include:

The Carboxylic Acid at C-3 and the Ketone at C-4: These groups are essential for binding to the DNA-enzyme complex. nih.govasm.org

The Fluorine at C-6: This atom enhances the potency and spectrum of activity, likely by improving enzyme inhibition and cell penetration. nih.govnih.gov

The Substituent at C-7: This group is crucial for modulating the potency, the spectrum of activity (Gram-positive vs. Gram-negative), and the specific enzyme target (DNA gyrase vs. topoisomerase IV). nih.govasm.orgnih.gov

The 8-Nitro Group: This group acts as a powerful electron-withdrawing moiety that can enhance binding interactions and facilitate the synthesis of diverse C-7 derivatives. nih.govacs.org

A series of 7-aryl-6-fluoro-8-nitroquinolones showed potent activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum profile. nih.gov The most active compound in the series demonstrated MIC values significantly lower than ciprofloxacin, highlighting a substantial improvement in pharmacological potency derived from specific structural modifications. nih.gov

Stereochemical Considerations and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on pharmacological activity. Chiral centers in a drug molecule can lead to enantiomers (non-superimposable mirror images) that may exhibit different potencies and metabolic profiles.